molecular formula C11H13N3OS B2981358 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one CAS No. 1343723-30-7

5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one

Cat. No.: B2981358
CAS No.: 1343723-30-7
M. Wt: 235.31
InChI Key: YNFHVZUFAZTACU-UHFFFAOYSA-N
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Description

5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: is a chemical compound with a complex structure that includes a triazolidinone ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2,4,6-trimethylphenylhydrazine with carbon disulfide in the presence of a base to form the intermediate 2,4,6-trimethylphenylhydrazine-1,2,4-triazolidin-3-one . This intermediate is then further reacted with sulfur to introduce the sulfanyl group, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The triazolidinone ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the triazolidinone ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can be employed.

Major Products Formed

  • Oxidation: : Formation of This compound sulfoxide or sulfone .

  • Reduction: : Formation of This compound reduced derivatives .

  • Substitution: : Formation of substituted triazolidinone derivatives .

Scientific Research Applications

5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and could be explored for its potential as a therapeutic agent.

  • Medicine: : It could be investigated for its pharmacological properties and potential use in drug development.

  • Industry: : The compound might find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The exact mechanism by which 5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, potentially involving its sulfanyl group and triazolidinone ring. Further research would be needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

5-Sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one: can be compared to other similar compounds, such as:

  • Triazolidinones: : These compounds share the triazolidinone ring structure but may differ in their substituents.

  • Sulfanyl-containing heterocycles: : Compounds with similar sulfanyl groups but different core structures.

The uniqueness of This compound lies in its specific combination of the triazolidinone ring and the sulfanyl group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

5-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-6-4-7(2)9(8(3)5-6)14-10(15)12-13-11(14)16/h4-5H,1-3H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFHVZUFAZTACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=O)NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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